molecular formula C10H17N3S B12998211 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine

2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine

Cat. No.: B12998211
M. Wt: 211.33 g/mol
InChI Key: YAANUIKKNZACJA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features a thietane ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2,2-dimethylthietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane and pyrazole derivatives, such as:

Uniqueness

What sets 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine apart is its unique combination of a thietane ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H17N3S/c1-10(2)9(7-14-10)11-6-8-4-5-12-13(8)3/h4-5,9,11H,6-7H2,1-3H3

InChI Key

YAANUIKKNZACJA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CC=NN2C)C

Origin of Product

United States

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